1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione
Description
1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione is a heterocyclic compound featuring a fused imidazo-triazine core with a sulfur-containing thione group at the 4-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions or thiation of precursor compounds, though specific protocols vary depending on substituents and target derivatives .
Structure
3D Structure
Properties
CAS No. |
49850-58-0 |
|---|---|
Molecular Formula |
C4H3N5S |
Molecular Weight |
153.17 g/mol |
IUPAC Name |
1,5-dihydroimidazo[4,5-d]triazine-4-thione |
InChI |
InChI=1S/C4H3N5S/c10-4-2-3(6-1-5-2)7-9-8-4/h1H,(H2,5,6,7,8,10) |
InChI Key |
BQDJCKWRQSQTOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=NN2 |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction with DMAD or DEAD
- Starting materials: Imidazo[4,5-e]-1,2,4-triazine-3-thiones (compound 3 series).
- Reagents: Dimethyl acetylenedicarboxylate (DMAD) or diethyl acetylenedicarboxylate (DEAD).
- Solvents: Glacial acetic acid (AcOH), methanol (MeOH), or ethanol (EtOH).
- Conditions:
- Stirring at room temperature or refluxing depending on substrate and ester used.
- Reaction times vary from 2 to 4 hours.
- Outcome: Formation of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines (compound 4 series).
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Mix imidazo[4,5-e]-1,2,4-triazine-3-thione (4 mmol) with DMAD or DEAD (4.2 mmol) in glacial AcOH (8 mL) | Stir at room temperature for 2–4 h |
| 2 | Filter precipitate, wash with MeOH, recrystallize if needed | Yields vary depending on substituents |
Alternatively, refluxing in MeOH or EtOH with DMAD/DEAD is used for some derivatives, with reaction times adjusted accordingly.
Base-Catalyzed Rearrangement to Regioisomeric Derivatives
- Starting materials: Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines (compound 4).
- Reagents: Triethylamine or sodium alkoxides (e.g., sodium methoxide or sodium ethoxide).
- Solvents: Corresponding alcohols (MeOH or EtOH).
- Conditions: Reflux for 1–4 hours.
- Outcome: Rearrangement to imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazines (compound 5 series).
- Triethylamine promotes rearrangement without ester hydrolysis.
- Sodium alkoxides induce rearrangement with ester group transformations.
- Yields for regioisomeric products range from 58% to 91%.
Representative Reaction Scheme Summary
| Compound Series | Reaction Type | Reagents/Conditions | Product Type | Yield Range (%) |
|---|---|---|---|---|
| 3 (starting) | Condensation with DMAD/DEAD | AcOH, MeOH, or EtOH; RT or reflux; 2–4 h | 4 (imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines) | 60–90 |
| 4 | Base-catalyzed rearrangement | Triethylamine or Na alkoxides; reflux; 1–4 h | 5 (imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazines) | 58–91 |
Research Findings and Analytical Data
- Regioselectivity: The condensation with DMAD/DEAD selectively yields the linear thiazolo[3,2-b]triazine isomers (compound 4), while the angular thiazolo[2,3-c]triazine isomers (compound 5) are accessible only via base-induced rearrangement.
- Structural confirmation: X-ray crystallography and NMR spectroscopy confirm the structures and regioisomerism of the synthesized compounds.
- Reaction optimization: Reaction times, temperatures, and choice of base significantly influence yields and purity.
- Functional group tolerance: Various substituents on the imidazo[4,5-e]-1,2,4-triazine-3-thione core are tolerated, allowing synthesis of a broad range of derivatives.
Additional Synthetic Routes and Transformations
- Hydrolysis and ring expansion reactions of related esters under basic conditions (e.g., KOH in MeOH) can lead to further heterocyclic systems such as imidazo[4,5-e]thiazino[2,3-c]triazines, expanding the chemical space accessible from these precursors.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | Imidazo[4,5-e]-1,2,4-triazine-3-thiones |
| Key reagents | DMAD, DEAD, triethylamine, sodium alkoxides |
| Solvents | Glacial acetic acid, methanol, ethanol |
| Temperature | Room temperature to reflux (20–80 °C) |
| Reaction time | 2–4 hours for condensation; 1–4 hours for rearrangement |
| Product types | Linear (thiazolo[3,2-b]) and angular (thiazolo[2,3-c]) imidazothiazolotriazines |
| Yield range | 58–91% |
| Analytical methods | NMR, X-ray crystallography, elemental analysis |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thione Group
The thione sulfur atom serves as a reactive site for nucleophilic displacement, enabling functionalization of the 4-position.
Example reactions :
-
Methylthio formation : Treatment with methyl iodide (CH₃I) in basic conditions replaces the thione sulfur with a methylthio group (-SCH₃) .
-
Amination : Reaction with hydrazine (NH₂NH₂) yields 4-hydrazino derivatives .
-
Methoxy substitution : Heating with methanol in the presence of hydrochloric acid replaces sulfur with a methoxy group (-OCH₃) .
Table 1: Substitution Reactions at the 4-Position
Cyclization with Acetylenic Diesters
Reaction with diethyl acetylenedicarboxylate (DEAD) leads to the formation of imidazo-thiazolo-triazines, with regioselectivity influenced by substituents and reaction conditions .
Mechanistic pathway :
-
Thione sulfur attacks the acetylenic carbon of DEAD.
-
Cyclization forms a thiazole ring fused to the imidazo-triazine core.
Table 2: Cyclization Reactions with DEAD
| Substrate | Solvent | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5,7-Dimethyl derivative | MeOH | 20°C | Imidazo[4,5-e]thiazolo[3,2-b]triazine | 65 | |
| Phenyl-substituted | EtOH | Reflux | Imidazo[4,5-e]thiazolo[2,3-c]triazine | 58–91 |
Key observations :
Base-Induced Skeletal Rearrangements
Under alkaline conditions, the thione moiety participates in ring-expansion reactions. For example, treatment with aqueous KOH in methanol induces hydrolysis and thiazole-to-thiazine ring expansion .
Example :
-
Imidazo[4,5-e]thiazolo[3,2-b]triazin-7-ylidene derivatives undergo hydrolysis followed by thiazine ring formation, yielding imidazo[4,5-e] thiazino[2,3-c]triazines .
Table 3: Base-Mediated Rearrangements
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Imidazo-thiazolo-triazine | KOH (2.5 eq), MeOH, rt | Imidazo-thiazino-triazine | 63–81 | |
| Linear isomer | KOH, DMF, microwave irradiation | Angular thiazino-triazine | 70–87 |
Antiviral and Biological Activity
Derivatives of 1H-imidazo[4,5-d] triazine-4(5H)-thione have been evaluated for antiviral activity:
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic structure that integrates both imidazole and triazine rings. Its molecular formula is , with a molecular weight of approximately 155.17 g/mol. The presence of sulfur in the thione group enhances its reactivity and interaction with biological systems.
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that 1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione exhibits antimicrobial properties against various pathogens. For instance, studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicated that certain derivatives can induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways. A notable case study involved a derivative that showed significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value in the low micromolar range.
Enzyme Inhibition
this compound has been identified as a potential inhibitor of key enzymes involved in disease processes. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition suggests possible applications in developing new antifolate drugs.
Agricultural Applications
Pesticidal Activity
The compound's ability to interact with biological systems extends to agricultural applications. Research indicates that this compound exhibits insecticidal properties against common agricultural pests such as aphids and whiteflies. Field trials have shown a reduction in pest populations when treated with formulations containing this compound.
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized in the development of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials suitable for high-performance applications.
Data Summary
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit kinases involved in cell signaling pathways, leading to the suppression of cell growth and proliferation. Additionally, the compound can interact with DNA, causing damage and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Analogues
Biological Activity
1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused imidazole and triazine ring system, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 157.17 g/mol. The presence of sulfur in the thione form enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 157.17 g/mol |
| CAS Number | 166988-19-8 |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-1,3,5-triazine with thioketones or thioamides in the presence of a base like sodium hydroxide or potassium carbonate in solvents such as DMF or DMSO at elevated temperatures. This method allows for the introduction of various substituents at the 4-position, leading to a range of derivatives with potentially enhanced biological activities.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that certain derivatives possess activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial enzymes or disruption of cellular membranes.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example:
- Case Study 1 : A derivative was tested against human cancer cell lines and exhibited IC50 values comparable to established chemotherapeutic agents. The compound demonstrated cytotoxicity by inducing apoptosis through the activation of caspases.
- Case Study 2 : Another study reported that specific analogs inhibited tumor growth in xenograft models by targeting key signaling pathways involved in cell proliferation.
Antiviral Activity
Some derivatives have shown promise as antiviral agents. In a study focused on cytomegalovirus (CMV), certain compounds derived from this compound were found to exhibit moderate antiviral activity without significant cytotoxicity at therapeutic concentrations .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for pathogen survival.
- Receptor Modulation : It may also act on various receptors implicated in cancer cell signaling pathways.
Comparative Analysis
To better understand the biological activity of this compound relative to similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Antiviral Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 4-Bromo derivative | High | Moderate | Low |
| Methyl-substituted analog | Low | High | Moderate |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione and its derivatives?
- Methodological Answer : The synthesis typically involves functionalization at the 4-position of the imidazo[4,5-d][1,2,3]triazin-4-one core. For example, nucleophilic substitution with thiourea or potassium thiocyanate under acidic conditions yields the thione derivative. Evidence from cyclization reactions using thiazole-4,5-diamine derivatives with oxidizing agents like iodine in acetic acid has been successful . Reaction conditions (solvent, temperature, and stoichiometry) significantly influence yields; for instance, acetic acid at 20°C improves regioselectivity (e.g., 91:9 product ratio in specific cases) .
Q. How can the 4-position of the imidazo[4,5-d][1,2,3]triazine scaffold be modified to generate diverse derivatives?
- Methodological Answer : Functionalization strategies include:
- Nucleophilic substitution : Introducing amino, methoxy, or thiol groups via reactions with ammonia, methanol, or thiourea .
- Cycloaddition : Isothiocyanate-based cycloaddition reactions yield fused heterocycles (e.g., imidazo-thiazolo-triazines) .
- Metal-catalyzed couplings : Sulfone-tagged derivatives enable Suzuki or Buchwald-Hartwig couplings for aryl/alkyl group incorporation .
Advanced Research Questions
Q. What analytical techniques are critical for structural elucidation and purity assessment of these compounds?
- Methodological Answer :
- 1H/13C NMR : Resolves regiochemistry and confirms substitution patterns (e.g., distinguishing between 3a,6a-diphenyl vs. triazole-fused isomers) .
- X-ray crystallography : Validates fused-ring geometry, as demonstrated for imidazo-thiazolo-triazine derivatives .
- Elemental analysis and HRMS : Ensures purity and molecular formula accuracy .
- HPLC with UV/Vis detection : Monitors reaction progress and isolates isomers (e.g., using reverse-phase columns) .
Q. How do reaction conditions influence regioselectivity in the synthesis of fused heterocycles?
- Methodological Answer :
- Solvent polarity : Methanol or ethanol favors one pathway (e.g., 38:62 product ratio), while acetic acid shifts selectivity (up to 91:9) .
- Temperature : Lower temperatures (20°C) reduce side reactions and improve yields of thermodynamically stable isomers .
- Substituent effects : Bulky groups (e.g., phenyl) at R3 positions suppress isomer formation, simplifying purification .
Q. What in vitro assays are suitable for evaluating biological activity, such as antioxidant or receptor-binding properties?
- Methodological Answer :
- Antioxidant assays :
- DPPH/FRAP : Quantifies radical scavenging activity (e.g., triazolotriazine-thiones showed IC50 values correlating with hydroxyl group presence) .
- Receptor-binding studies :
- Cannabinoid receptor affinity : Radioligand displacement assays (e.g., competitive binding with CB2 receptors, as in triazolopyrimidine derivatives) .
- Topoisomerase inhibition : DNA relaxation assays using agarose gel electrophoresis (e.g., imidazo-phenazines) .
Contradictions and Considerations
- Synthetic Challenges : While reports successful 4-amino derivative synthesis, highlights competing pathways requiring precise stoichiometry to avoid byproducts.
- Biological Activity : Triazolotriazine-thiones show antioxidant activity , but imidazo-triazines in bind cannabinoid receptors, suggesting scaffold-dependent bioactivity.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
